1,3-Benzodithiol-2-one

描述

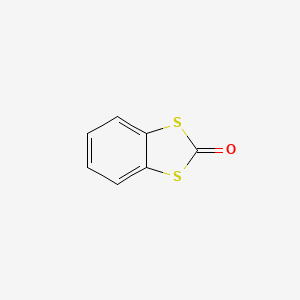

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-benzodithiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4OS2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTJMBFHQMPFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)SC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4OS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211615 | |

| Record name | 1,3-Benzodithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62576-04-9 | |

| Record name | 1,3-Benzodithiol-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062576049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Benzodithiol 2 One and Its Derivatives

Classical Approaches to 1,3-Benzodithiol-2-one Synthesis

Traditional methods for the synthesis of the this compound core often rely on the cyclization of 1,2-benzenedithiol (B97157) with a suitable one-carbon electrophile. These foundational methods, while effective, sometimes require harsh reaction conditions.

Thioformylation and Carbonylation Strategies

The introduction of the carbonyl group in the 2-position of the 1,3-benzodithiole (B1625575) ring is a critical step that can be achieved through various carbonylation strategies. A common approach involves the reaction of 1,2-benzenedithiol with phosgene (B1210022) or its derivatives. Phosgene, being a highly reactive and toxic gas, has led to the development of safer alternatives. For instance, triphosgene, a solid and safer phosgene equivalent, can be employed.

Another strategy involves the reaction of 1,2-benzenedithiol with isothiocyanates. This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization to form a 1,3-dithiolane-2-thione. Subsequent oxidation can then yield the desired this compound. nih.gov

Ring Closure Methodologies

The most direct and widely used classical method for synthesizing the 1,3-benzodithiole framework is the condensation of 1,2-benzenedithiol with aldehydes or ketones. wikipedia.org This reaction is typically acid-catalyzed and results in the formation of a 2-substituted-1,3-benzodithiole. To obtain the this compound, a carbonyl-containing reactant is necessary.

For example, the reaction of 1,2-benzenedithiol with a suitable carbonyl source, such as N,N'-carbonyldiimidazole, can directly afford this compound. A patent describes the synthesis of 1,3-benzodithiole-2-one derivatives by reacting an α-halonitrobenzene derivative with an N,N-dialkyldithiocarbamic acid salt. google.com Another patent details the preparation of 1,3-benzodithiole-2-one compounds through a process for preparing aromatic cyclic thiones. google.com

The synthesis of 1,3-dithiolane-2-thiones, which can be precursors to 1,3-benzodithiol-2-ones, can be achieved by treating epoxides with potassium ethyl xanthogenate. pacific.eduresearchgate.net The resulting trithiocarbonate (B1256668) can then be oxidized to the corresponding ketone. pacific.eduresearchgate.net

Modern Synthetic Innovations for this compound

Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the construction of the this compound skeleton. These innovations often involve the use of catalysts and the application of green chemistry principles.

Catalytic and Organocatalytic Routes

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the synthesis of benzodithioles. A copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈) provides access to benzodithiole derivatives. nih.govacs.orgacs.org These can then be converted to the corresponding 1,3-benzodithiol-2-ones through acidic hydrolysis. nih.gov This method is notable for its modularity and tolerance of various functional groups. nih.govacs.orgacs.org

Table 1: Copper-Catalyzed Synthesis of Benzodithiole Derivatives

| Entry | 2-Bromo-benzothioamide | Product | Yield (%) |

| 1 | N-Phenyl-2-bromobenzothioamide | 3H-Benzo[c] wikipedia.orgresearchgate.netdithiol-3-imine, N-phenyl- | 92 |

| 2 | N-(4-Methoxyphenyl)-2-bromobenzothioamide | 3H-Benzo[c] wikipedia.orgresearchgate.netdithiol-3-imine, N-(4-methoxyphenyl)- | 85 |

| 3 | N-(4-Chlorophenyl)-2-bromobenzothioamide | 3H-Benzo[c] wikipedia.orgresearchgate.netdithiol-3-imine, N-(4-chlorophenyl)- | 88 |

| Data sourced from a study on switchable copper-catalyzed synthesis. nih.gov |

Organocatalysis has also found application in the chemistry of 1,3-benzodithiole derivatives. While direct organocatalytic synthesis of the this compound core is less common, organocatalysts are employed in the stereoselective alkylation of aldehydes using 1,3-benzodithiolylium tetrafluoroborate, a derivative of the target compound. researchgate.net This highlights the utility of the benzodithiole moiety in asymmetric synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this often involves minimizing the use of hazardous solvents and reagents.

A significant advancement in the green synthesis of related heterocyclic compounds involves performing reactions under solvent-free conditions. For instance, a dual copper/nitroxyl radical catalysis has been described for the synthesis of 2-acylthieno[2,3-b]quinolines in a solvent-free manner. nih.gov While not directly for this compound, this approach demonstrates the potential for developing similar solvent-free methods for its synthesis. The reaction of epoxides with carbon disulfide in the presence of a catalyst is a known method for producing 1,3-dithiolane-2-thiones, which can be precursors. pacific.edu However, this method often suffers from the use of the volatile and toxic carbon disulfide. pacific.edu A greener alternative involves the treatment of epoxides with commercially available potassium ethyl xanthogenate, which can be performed under milder conditions. pacific.eduresearchgate.net

Sustainable Reagents and Catalysis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including this compound derivatives. rsc.orgmdpi.com These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A notable sustainable strategy is the use of copper catalysis for the formation of the benzodithiole skeleton. nih.govacs.org Researchers have developed an efficient, copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈) to produce benzodithiole derivatives. nih.govacs.org Elemental sulfur is an inexpensive, readily available, and environmentally benign sulfur source. This method can be part of a one-pot, three-component synthesis, which enhances atom economy by combining multiple reaction steps without isolating intermediates. researchgate.net Such copper-catalyzed cross-coupling reactions represent an established and effective strategy for forging the critical carbon-sulfur bonds required for the heterocyclic core. nih.govacs.org

In a broader context, green approaches in heterocyclic synthesis also involve the use of recyclable catalysts and alternative energy sources. mdpi.com For instance, the use of a recyclable heterogeneous catalyst, Fe₃O₄@SiO₂@APTES-CSA, has been shown to be effective for synthesizing related benzothiazine-4-ones in the green solvent PEG-200. mdpi.com Methodologies employing microwave irradiation or ultrasound have also been developed for other triazine heterocycles, significantly reducing reaction times and often allowing for the use of aqueous media. mdpi.com

| Catalyst/Reagent System | Starting Materials | Product Type | Key Feature | Source(s) |

| Copper(I) Iodide / o-phenanthroline | 2-bromo-benzothioamides, S₈ | Benzodithiole derivatives | Use of elemental sulfur as a sustainable sulfur source. | nih.govacs.org |

| Copper-catalysis | Active methylene (B1212753) compounds, CS₂, 1-bromo-2-iodobenzenes | Push-pull 1,3-benzodithiol-2-ylidenes | One-pot, three-component reaction improving efficiency. | researchgate.net |

| Fe₃O₄@SiO₂@APTES-CSA | 2-mercaptobenzoic acids, aldehydes, amines | 2,3-dihydro-4H-benzo[e] researchgate.netarkat-usa.orgthiazin-4-ones | Recyclable heterogeneous catalyst in a green solvent. | mdpi.com |

| Microwave / Ultrasound | Various precursors | 1,3,5-triazine derivatives | Accelerated reaction rates and potential for aqueous media. | mdpi.com |

Photochemical Synthesis Pathways

Photochemical methods, which use light to initiate chemical reactions, are emerging as a powerful tool in organic synthesis. mdpi.com For sulfur-containing heterocyles, photochemical [2+2] cycloadditions, often referred to as the thia-Paternò–Büchi reaction, are an important route for constructing four-membered thietane (B1214591) rings from alkenes and thiocarbonyl compounds. beilstein-journals.org This principle highlights the potential of light-induced reactions to form C-S bonds and heterocyclic structures.

While specific examples detailing the direct photochemical synthesis of the this compound core are not extensively documented, the development of photochemical methods for constructing heterocyclic compounds is a topic of significant interest. mdpi.com Such pathways offer potential for novel reactivity and are often considered green as they can reduce the need for chemical reagents and operate at mild temperatures.

Electrochemical Synthesis Methodologies

Electrochemistry is increasingly recognized as a green and sustainable tool in organic synthesis, where electricity replaces conventional chemical oxidants or reductants. mdpi.com This approach has been successfully applied to the synthesis of benzo-fused N,S-heterocycles, demonstrating its potential for constructing the this compound framework.

For example, an electrochemical dehydrogenative cyclization has been reported for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. mdpi.com This process involves an intramolecular N-S bond formation promoted by constant-current electrolysis in an undivided cell. mdpi.com The key advantages of this method are the elimination of chemical oxidants and the production of hydrogen gas as the only byproduct. mdpi.com The proposed mechanism involves the anodic oxidation of a thiolate intermediate, which then undergoes intramolecular cyclization. mdpi.com The application of similar electrochemical principles for intramolecular S-S bond formation presents a promising and sustainable pathway for the synthesis of this compound and its derivatives.

Synthesis of Functionalized this compound Derivatives

The core this compound structure serves as a versatile scaffold for the synthesis of a wide array of functionalized derivatives. researchgate.netbeilstein-journals.org These derivatives are often precursors to complex molecules, including redox-active compounds used in materials science and key intermediates for oligoribonucleotide synthesis. beilstein-journals.orgacs.org

One common strategy involves converting the thione group of a 1,3-benzodithiole-2-thione (B1218078) into the corresponding ketone (oxo derivative) of this compound. This transformation is typically achieved through oxidation, for example, using mercury(II) acetate (B1210297). beilstein-journals.orgcsic.es The resulting ketone can then undergo further reactions. beilstein-journals.org Another approach utilizes Horner-Wadsworth-Emmons type reactions, where a phosphonate-functionalized 1,3-benzodithiole is deprotonated and reacted with various carbonyl compounds to yield 1,4-benzodithiafulvenes. researchgate.net

Strategies for Regioselective Functionalization

Achieving regioselectivity—the ability to introduce functional groups at specific positions on the aromatic ring—is crucial for synthesizing well-defined derivatives. Several strategies have been developed for the controlled functionalization of the benzodithiole system.

One powerful method is direct C-H functionalization, which avoids the need for pre-functionalized starting materials. researchgate.net For related heterocycles like 2,1,3-benzothiadiazole (B189464) (BTD), iridium-catalyzed C-H borylation has been used to install versatile boryl groups at specific positions, which can then be converted into a wide range of other functionalities. diva-portal.org

A more established strategy involves a lithiation/substitution sequence. researchgate.net For instance, 2-lithio-1,3-benzodithiole can be generated and subsequently reacted with electrophiles like carbon disulfide to introduce new substituents at the C2 position of the dithiole ring. thieme-connect.com Similarly, deprotonation of 2-dimethoxyphosphinyl-1,3-benzodithiole with butyllithium (B86547) generates a phosphonate (B1237965) carbanion that reacts specifically at the C2 position with various carbonyl compounds. researchgate.net These methods provide precise control over the site of functionalization.

| Strategy | Reagent(s) | Position Functionalized | Type of Derivative | Source(s) |

| Lithiation / Substitution | n-BuLi, Carbonyl compounds | C2 of dithiole ring | 1,4-Benzodithiafulvenes | researchgate.net |

| Direct C-H Borylation (on related heterocycles) | [Ir(OMe)COD]₂, B₂(pin)₂ | C4, C5, C6, C7 of benzo ring | Borylated derivatives for further functionalization | diva-portal.org |

| Lithiation / Electrophilic Quench | n-BuLi, CS₂, MeI | C2 of dithiole ring | 2-[bis(methylthio)methylene]-1,3-benzodithiole | thieme-connect.com |

| Intramolecular Rearrangement | Perchloric Acid | Fused-ring system | Thieno[2,3-f] researchgate.netarkat-usa.orgbenzodithiole derivatives | beilstein-journals.org |

Stereochemical Considerations in Derivative Synthesis

When synthesizing derivatives of this compound, particularly those with chiral centers or restricted bond rotation, controlling the stereochemistry is of paramount importance. The three-dimensional arrangement of atoms can significantly influence the properties of the final molecule.

In the synthesis of 1,3-dithiolane (B1216140) rings from epoxides, the stereochemistry of the epoxide starting material directly influences that of the product. arkat-usa.orgresearchgate.netpacific.edu For cyclohexane-based 1,3-dithiolane-2-thiones, a trans-fusion between the cyclohexane (B81311) and dithiolane rings is observed. arkat-usa.orgresearchgate.netpacific.edu This demonstrates that the synthetic method can be used to lock cyclic compounds into specific, sometimes otherwise unstable, conformations. arkat-usa.orgresearchgate.net The stereochemistry of these products is typically confirmed using techniques like 1H NMR and single-crystal X-ray analysis. arkat-usa.orgresearchgate.netpacific.edu

Furthermore, the synthesis of complex, rigid derivatives often requires careful stereochemical control. For example, the creation of rigid electron donor-acceptor conjugates, where a tetrathiafulvalene (B1198394) (TTF) unit is linked to a 2,1,3-benzochalcogendiazole, results in molecules with a well-defined three-dimensional structure. csic.es The synthesis of annulated tetrathiafulvalenes can also lead to the formation of (E,E) and (Z,Z) isomers, whose stability and interconversion are key stereochemical considerations. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1,3 Benzodithiol 2 One

Electrophilic Reactivity of the Carbonyl Center

The carbonyl carbon in 1,3-benzodithiol-2-one is a key site for electrophilic reactions. While direct studies on the electrophilic reactivity of the carbonyl center of this compound are not extensively detailed in the provided results, the reactivity can be inferred from the transformations of related structures. For instance, the conversion of 1,3-benzodithiole-2-thione (B1218078) to this compound using mercury(II) acetate (B1210297) suggests the susceptibility of the C=S bond to electrophilic attack, which is a common precursor to the ketone. beilstein-journals.orgcsic.es This transformation implies that the corresponding carbonyl group in this compound would also be reactive towards strong nucleophiles, positioning the carbon as an electrophilic center.

Nucleophilic Additions and Substitutions Involving the Dithiole Ring

The dithiole ring of this compound and its derivatives is susceptible to nucleophilic attack. The sulfur atoms in the dithiole ring enhance its nucleophilicity and redox activity. vulcanchem.com For example, 1,3-benzodithiole (B1625575) derivatives can react with peroxides to form sulfoxides or sulfones. vulcanchem.com Reduction of the dithiole moiety with sodium borohydride (B1222165) can yield a dithiol. vulcanchem.com

In a related thione derivative, the reaction with isothiocyanates leads to cyclocondensation products through the nucleophilic attack of thiol groups. smolecule.com Furthermore, the reaction of 2-alkoxy-1,3-benzodithioles with various active methylene (B1212753) compounds results in the introduction of the 1,3-benzodithiol-2-yl group at the activated carbon atom, demonstrating the ring's reactivity toward nucleophiles. researchgate.net

Thermal and Photochemical Decomposition Pathways of this compound

The thermal and photochemical stability of this compound and its derivatives dictates their reaction pathways. Thermal decomposition of 1,3-benzodithiol-2-yl azides, which are readily derived from 1,3-benzodithiolylium salts, leads to ring-expansion products, specifically 1,4,2-benzodithiazines, in good yields. rsc.orgrsc.org This reaction proceeds via the insertion of nitrogen into a C-S bond. rsc.org For instance, refluxing a toluene (B28343) solution of 1,3-benzodithiol-2-yl azide (B81097) for two hours yields 1,4,2-benzodithiazine. rsc.org However, photochemical decomposition of these azides in hexane (B92381) has been reported to result in polymeric compounds, indicating a different reaction pathway under photolytic conditions. rsc.org

The thermal cyclization of substituted dinitrophenyl N,N-dimethyldithiocarbamates is a general method for synthesizing nitro-1,3-benzodithiol-2-ones, highlighting a thermal pathway to form the core structure. researchgate.net In the context of related thiones, thermolysis of thieno[2,3-d]-1,2,3-thiadiazoles with carbon disulfide at high temperatures (around 235°C) yields 1,3-benzodithiole-2-thione. mdpi.com

Ring-Opening and Ring-Expansion Reactions of the Benzodithiolone System

The benzodithiolone system can undergo both ring-opening and ring-expansion reactions, which are valuable in synthesizing more complex heterocyclic structures. A phosphine-mediated three-component cyclization involving benzodithiol-3-ones, amines, and paraformaldehyde leads to the formation of 2,3-dihydro-4H-benzo[e] vulcanchem.comrsc.orgthiazin-4-ones. mdpi.com The proposed mechanism for this reaction involves an initial PPh₃-mediated ring-opening of the benzodithiol-3-one. mdpi.com

Similarly, a PPh₃-mediated cyclization between benzodithiol-3-ones and amidines efficiently produces 4H-benzo[e] vulcanchem.comrsc.orgthiazin-4-one derivatives. mdpi.com Ring-expansion can also be achieved through thermal decomposition of 1,3-benzodithiol-2-yl azides, yielding 1,4,2-benzodithiazines. rsc.orgresearchgate.net This method provides a general route to these expanded ring systems. rsc.org

Cycloaddition Reactions with this compound

1,3-Benzodithiole-2-thione, a closely related compound, undergoes 1,3-dipolar cycloaddition reactions. For example, its reaction with benzyne (B1209423), generated from the thermolysis of 2-carboxybenzenediazonium chloride, produces a sulfur ylide intermediate that can be trapped to form novel tetracyclic sulfonium (B1226848) salts. oup.com This type of reaction, known as the Huisgen 1,3-dipolar cycloaddition, is a concerted, pericyclic process that leads to the formation of five-membered rings. organic-chemistry.orgwikipedia.org While direct examples with this compound are not specified, the reactivity of the thione analogue suggests that the core benzodithiole structure is amenable to cycloaddition reactions.

Metal-Catalyzed Transformations Involving this compound

Metal catalysts play a significant role in the transformations of this compound and its precursors. Copper-catalyzed reactions are particularly prominent. An efficient one-pot, three-component synthesis of novel push-pull 1,3-benzodithiol-2-ylidenes involves an in situ copper-catalyzed bis-C-S coupling of dithioate salts with 1-bromo-2-iodobenzenes. researchgate.netresearchgate.net

Furthermore, a switchable copper-catalyzed reaction of 2-bromo-benzothioamides with elemental sulfur (S₈) provides access to benzodithiole derivatives. nih.govacs.org The mechanism is thought to involve the formation of a copper thiolate adduct, followed by oxidative addition and subsequent reductive elimination. acs.orgacs.org Mercury(II) acetate is used to convert 1,3-benzodithiole-2-thiones into their corresponding this compound counterparts. beilstein-journals.orgcsic.es Nickel(II) chloride has been used in the formation of nickel(II)dithiolato complexes from dithiolate precursors generated from 1,3-benzodithiole-2-thione derivatives. beilstein-journals.org

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

The kinetics of reactions involving this compound and related compounds are influenced by factors such as temperature, pH, and the nature of the reactants. For instance, the rate of the cyclocondensation reaction between 1,2-benzenedithiol (B97157) and isothiocyanates to form 1,3-benzodithiole-2-thione varies with different isothiocyanates, pH, and temperature. nih.gov A specific condition of heating at 65°C for 2 hours in a phosphate (B84403) buffer at pH 8.5 is used to ensure complete conversion. nih.gov

The study of second-order reactions provides a framework for understanding the kinetics of these transformations, where the rate is proportional to the square of the concentration of one reactant or the product of the concentrations of two reactants. libretexts.org Thermodynamic analysis, while not extensively detailed for this compound itself in the provided results, is crucial for understanding the feasibility and spontaneity of these reactions. researchgate.netcam.ac.uk For example, the thermolysis of thieno[2,3-d]-1,2,3-thiadiazoles to form 1,3-benzodithiole-2-thione is optimal at a specific temperature (235±5°C), indicating a thermodynamic control over the reaction yield. mdpi.com

Radical Reactions and Spin Chemistry of this compound Species

The chemistry of this compound extends into the domain of radical species and spin chemistry, primarily through the formation of its corresponding radical cation. This species is generated via a one-electron oxidation process and serves as a key subject for mechanistic investigations using spectroscopic techniques, most notably Electron Spin Resonance (ESR) spectroscopy.

The generation of the this compound radical cation (1 ⁺•) is typically achieved under strongly oxidizing conditions. Common laboratory methods involve dissolving the parent compound in a potent oxidizing medium, such as concentrated sulfuric acid (H₂SO₄) or a solution of aluminum chloride (AlCl₃) in nitromethane (B149229) (CH₃NO₂). In these environments, the neutral this compound molecule loses a single electron from its highest occupied molecular orbital (HOMO), yielding a persistent radical cation that is stable enough for detailed spectroscopic characterization.

The primary tool for investigating the electronic structure and spin properties of this radical is ESR spectroscopy. The ESR spectrum of the this compound radical cation is well-resolved and provides a wealth of information. The spectrum characteristically appears as a "triplet of triplets." This complex signal arises from the hyperfine coupling of the unpaired electron with two distinct sets of magnetically equivalent aromatic protons on the benzo-fused ring: the two protons at positions 4 and 7, and the two protons at positions 5 and 6.

The measured g-value for the radical cation is approximately 2.0078. This value is significantly higher than that of a free electron (g ≈ 2.0023) and is characteristic of organic radicals containing heavy atoms like sulfur, where spin-orbit coupling effects become more pronounced.

The hyperfine coupling constants (hfcc), denoted as aH, quantify the strength of the interaction between the unpaired electron and the magnetic nuclei (protons). These values are directly proportional to the spin density on the carbon atom to which the proton is attached. Experimental data for the this compound radical cation reveal two different coupling constants, confirming the presence of two non-equivalent sets of protons.

The detailed ESR parameters are summarized in the table below.

Table 1: Experimental ESR Spectroscopic Parameters for the this compound Radical Cation (1 ⁺•) in H₂SO₄

| Parameter | Assigned Nuclei | Experimental Value (Gauss) |

| Hyperfine Coupling (aH₁) | Protons H-4, H-7 | 3.55 G |

| Hyperfine Coupling (aH₂) | Protons H-5, H-6 | 1.05 G |

| g-value | - | 2.0078 |

Note: Data can be sorted by clicking the table headers.

The analysis of these hyperfine coupling constants is central to understanding the spin chemistry of the species. The significant difference between aH₁ and aH₂ provides a precise map of the unpaired electron's spin density distribution across the aromatic ring. The larger coupling constant observed for the protons at positions 4 and 7 indicates a substantially higher spin density on the adjacent carbon atoms (C-4 and C-7) compared to the carbons at positions 5 and 6.

This experimental finding is in excellent agreement with theoretical predictions from molecular orbital (MO) calculations. The HOMO of the neutral this compound molecule, from which the electron is removed upon oxidation, exhibits large orbital coefficients on the sulfur atoms and the carbon atoms at the C-4 and C-7 positions. Consequently, the resulting radical cation localizes a significant portion of its unpaired spin density at these specific positions, leading to the observed large hyperfine coupling. The spin chemistry, therefore, is dictated by the inherent electronic structure of the dithiole system, which favors delocalization onto the sulfur atoms and specific carbons of the fused benzene (B151609) ring. These detailed ESR investigations provide fundamental insights into the electronic behavior of sulfur-containing heterocyclic radical cations.

Advanced Spectroscopic and Analytical Methodologies for 1,3 Benzodithiol 2 One Research

Elucidation of Reaction Intermediates using in situ Spectroscopy

In situ spectroscopy is a powerful tool for observing chemical reactions as they occur, providing valuable insights into reaction mechanisms and the identification of transient intermediates. numberanalytics.com Techniques like in situ Nuclear Magnetic Resonance (NMR) allow for the real-time study of reactions, offering a window into their kinetics and the formation of short-lived species. numberanalytics.com For instance, in the synthesis of related sulfur-containing heterocycles, the formation of key intermediates like benzothietane-2-imine has been proposed based on the final products observed. acs.org The reaction of 2-bromo-N-phenylbenzothioamide with elemental sulfur is thought to proceed through a ring-opened thiophenolate intermediate. acs.org

In photochemical reactions, UV-Vis spectroscopy can be used to monitor the formation and decay of intermediates. mdpi.com For example, the photolysis of dibenzo numberanalytics.comunige.chdioxins is believed to generate spiro compounds as intermediates, which can be observed through their characteristic absorption spectra. mdpi.com Similarly, the reaction of arynes with N,N-dialkylformamides is proposed to proceed through a benzoxete intermediate, whose subsequent reactions can be followed spectroscopically. mdpi.com

High-Resolution Spectroscopic Probing of Electronic Structures

High-resolution spectroscopy is crucial for understanding the intricate electronic structures of 1,3-benzodithiol-2-one and its derivatives. Techniques such as X-ray photoelectron spectroscopy (XPS) can be used to study the electronic structure of powdered samples, providing information on the energetic positions and line shapes of core-level peaks, which are sensitive to the molecule's structural and electronic properties. aip.org

In studies of related tetrathiafulvalene (B1198394) (TTF) derivatives, which share the dithiole moiety, UV/Vis spectroscopy reveals important information about their electronic transitions. unige.ch For example, large π-conjugated TTF systems exhibit well-resolved UV/Vis spectra, indicating specific electronic transitions within the molecule. unige.ch The electronic structure of these complex molecules can be understood by dividing them into distinct donor-acceptor parts, which is reflected in their absorption spectra. unige.ch For instance, a TTF derivative linked to quinoxaline (B1680401) and tetrabenz[bc,ef,hi,uv]ovalene can be viewed as a Dо–A–D–A–Dо pentad, with its electronic structure clearly represented in the UV/Vis spectrum. unige.ch

Advanced NMR Techniques for Conformational and Dynamic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for investigating the three-dimensional structure, conformational changes, and dynamic processes of molecules like this compound. numberanalytics.comnumberanalytics.com Multidimensional NMR experiments, including COSY, HSQC, and HMBC, are fundamental in elucidating the complete molecular structure by establishing connectivity between different nuclei. numberanalytics.com

Dynamic NMR (DNMR) spectroscopy is particularly powerful for studying stereodynamic processes, allowing for the determination of energy barriers for internal motions such as bond rotations and inversions, typically in the range of 4.5 to 23 kcal/mol. researchgate.net For example, DNMR has been used to measure the rotational barriers of phenyl and tert-butyl groups in amino alcohols. researchgate.net These experimental findings can be complemented by theoretical calculations, such as Density Functional Theory (DFT), to model the geometries of different conformers and transition states. researchgate.net In the study of related 1,3-dithiolane-2-thiones, ¹H NMR is used to determine the stereochemistry of the products, such as the trans-fusion of the dithiolane ring to a cyclohexane (B81311) ring. researchgate.net

Table 1: Advanced NMR Techniques and Their Applications

| NMR Technique | Application in Structural and Dynamic Analysis |

|---|---|

| COSY (Correlation Spectroscopy) | Identifies coupled protons, establishing proton connectivity within a molecule. numberanalytics.com |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with directly attached heteronuclei (e.g., ¹³C), providing one-bond connectivity information. numberanalytics.com |

| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons with heteronuclei over multiple bonds (typically 2-3 bonds), establishing long-range connectivity. numberanalytics.com |

| Dynamic NMR (DNMR) | Measures energy barriers for conformational changes and other dynamic processes. researchgate.net |

| NOE (Nuclear Overhauser Effect) | Provides information about the spatial proximity of nuclei, aiding in conformational analysis. |

Mass Spectrometric Approaches for Mechanistic Pathway Tracing

Mass spectrometry (MS) is a vital tool for tracing mechanistic pathways by identifying reaction products and intermediates. High-Resolution Mass Spectrometry (HRMS) offers high sensitivity and precision, enabling the accurate determination of molecular formulas. mdpi.com In the context of sulfur-containing compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) methods are frequently employed for quantification. mdpi.com

For instance, in the study of reactions involving hydrogen sulfide (B99878) (H₂S), LC-MS/MS is used to create chromatograms for specific products, such as fluorescein (B123965) and 3H-1,2-benzodithiol-3-one, allowing for their quantification. researchgate.net The ion source and fragmentation parameters in the mass spectrometer can be optimized for specific compounds of interest. researchgate.net This technique has been used to demonstrate the specificity of a reaction by showing that certain products are only generated in the presence of specific reactants. researchgate.net

In mechanistic studies of related heterocycles, the structures of final products, as determined by techniques including mass spectrometry, provide clues about the reaction pathway. For example, the formation of (Z)-N-aryl-3H-benzo[d] numberanalytics.comnih.govthiaselenol-3-imines instead of the expected regioisomer suggests a specific mechanistic route involving a key intermediate. acs.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information on bond lengths, bond angles, and conformation. pages.dev This technique has been instrumental in confirming the structures of various derivatives related to this compound.

For example, the crystal structure of a (Z)-N-aryl-3H-benzo[c] numberanalytics.comnih.govdithiol-3-imine derivative was confirmed by single-crystal X-ray diffraction analysis, providing conclusive evidence for its molecular structure. acs.org Similarly, the structure of a selenium analogue, (Z)-N-aryl-3H-benzo[d] numberanalytics.comnih.govthiaselenol-3-imine, was also elucidated using X-ray diffraction. acs.org In the study of 1,3-dithiolane-2-thiones, single-crystal X-ray data has been used to determine the stereochemistry of the products. researchgate.net

The analysis of crystal structures also reveals details about intermolecular interactions, such as hydrogen bonds and S···S interactions, which govern the packing of molecules in the solid state. iucr.orgresearchgate.net For instance, in the radical ion salt of an octamethylenetetrathiafulvalenium derivative, the crystal structure shows that the radical cations are linked by S···S interactions into centrosymmetric dimers. iucr.org

Table 2: Crystallographic Data for a Related Compound: 2-(p-anilinophenyl)-2-phenylindan-1,3-dione

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.837(4) |

| b (Å) | 13.221(3) |

| c (Å) | 16.325(6) |

| β (°) | 107.914(15) |

| V (ų) | 2020.2(12) |

| Z | 4 |

This data is for a related indandione derivative and illustrates the type of information obtained from X-ray crystallography. researchgate.net

Theoretical and Computational Chemistry of 1,3 Benzodithiol 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aimspress.comscispace.com It has been successfully applied to 1,3-benzodithiol-2-one and its derivatives to understand their electronic properties and reactivity.

DFT calculations, often using the B3LYP functional with basis sets like 6-311G+(d,p), are employed to determine the electronic energy levels of these compounds. csic.es For instance, in studies of π-extended dibenzotetrathiafulvalene (B188372) derivatives, which can be synthesized from this compound precursors, DFT calculations have been used to analyze their electronic structure. csic.es These calculations help in understanding the impact of different substituents on the electronic properties of the core molecule.

The electronic structures of 1,3-benzodithiol-2-ylidene derivatives and their oxidized forms have also been estimated using DFT calculations. researchgate.net These studies reveal how positive charges are delocalized over the molecular framework, providing insights into their stability and potential applications in materials science. researchgate.net Furthermore, DFT methods are utilized to analyze the ground state of systems involving benzothiazole (B30560) derivatives, which share structural similarities with benzodithiole compounds, to elucidate their electronic properties and chemical reactivity. researchgate.netnih.gov

| Species | Method | Key Finding |

|---|---|---|

| Neutral Molecule | DFT | Non-planar structure with an envelope conformation of the central five-membered ring. |

| Dication (4a2+) | DFT | Delocalization of positive charges over two 1,3-benzodithiol-2-ylidene units. |

| Tetracation (4a4+) | DFT | Anion-π interaction observed between the ReO4– anion and the central five-membered ring. |

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out reaction pathways and identifying transition states. nih.govrsc.org These computational techniques allow for the estimation of activation energies and the exploration of different possible reaction routes, which can guide the development of new synthetic methods. nih.gov

For reactions involving derivatives of 1,3-benzodithiol, such as the synthesis of 4H-benzo[e] numberanalytics.comwikipedia.orgthiazin-4-ones from benzodithiol-3-ones, quantum chemical calculations can help in proposing plausible reaction mechanisms. mdpi.com These calculations can model the step-by-step transformation of reactants into products, including the formation of intermediates and the energies of transition states. mdpi.com

The artificial force induced reaction (AFIR) method is one such computational tool that can be used to explore reaction pathways by applying a virtual force to induce bond formation or dissociation. nih.govchemrxiv.org This approach can systematically search for reaction paths and has been applied to various organic reactions, demonstrating its potential for predicting new chemical transformations. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational changes over time. nih.govfortunejournals.com By simulating the motion of atoms and molecules, MD can provide a detailed picture of the conformational landscape, revealing the different shapes a molecule can adopt and the transitions between them. mdpi.comnih.gov

For flexible molecules, MD simulations can determine the relative populations of different conformers and their lifetimes. mdpi.com In the context of 1,3-benzodithiole (B1625575) derivatives, which can possess varying degrees of flexibility depending on their substituents, MD simulations could be used to understand their conformational preferences in different environments. This information is crucial for understanding how these molecules interact with biological targets or self-assemble into larger structures.

While direct MD simulation studies on this compound itself are not extensively documented in the provided results, the principles of MD are broadly applicable. For example, MD simulations have been used to study the conformational changes in proteins, which can be influenced by the binding of small molecules. mdpi.com

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods are widely used to predict spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. rsc.orgmdpi.com These predictions can aid in the interpretation of experimental spectra and the structural characterization of new compounds.

For 1,3-benzodioxole, a related compound, high-level ab initio computations (CCSD/cc-pVTZ) have been used to calculate its potential energy function and predict its far-infrared and Raman spectra. acs.org The calculated vibrational frequencies can be compared with experimental data to validate the computational model and refine the understanding of the molecule's structure and dynamics. acs.org

Similarly, DFT calculations are employed to predict the vibrational frequencies of benzimidazole (B57391) derivatives, with the results showing good agreement with experimental FT-IR and FT-Raman spectra. mdpi.com The theoretical UV-Vis spectrum can also be calculated to understand the electronic transitions within the molecule. mdpi.com These methods could be applied to this compound to predict its spectroscopic signatures.

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) |

|---|---|---|---|

| C-H stretching | 2919, 2858 | - | 3123-2927 |

| C=O stretching | 1708 | - | 1776 (pure), 1708-1039 (mixed) |

| O-H stretching | - | - | 3619 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemistry for understanding and predicting chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energies and shapes of these orbitals are crucial in determining the outcome of a chemical reaction. numberanalytics.com

FMO analysis, often performed in conjunction with DFT calculations, can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net For derivatives of 1,3-benzodithiole, FMO analysis can provide insights into their reactivity in various chemical transformations. For example, in the context of developing new semiconductors, the HOMO and LUMO energy levels of TTF derivatives, synthesized from this compound precursors, are calculated to assess their electron-donating or -accepting properties. csic.es

The energy gap between the HOMO and LUMO is also an important indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com Computational studies on benzothiazole derivatives have used HOMO-LUMO analysis to examine their electronic properties and chemical reactivity. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. While specific QSPR studies focused solely on this compound were not found in the search results, the principles of QSPR are relevant.

For instance, QSAR (Quantitative Structure-Activity Relationship), a subset of QSPR, has been used to analyze the antibacterial activity of substituted benzopentathiepin-6-amines, which are sulfur-containing heterocycles. researchgate.net Such studies can help in identifying the structural features that are important for a particular activity and can guide the design of new compounds with enhanced properties.

Role of 1,3 Benzodithiol 2 One in Organic Synthesis

1,3-Benzodithiol-2-one as a Protecting Group Strategy for Carbonyls

In the intricate landscape of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy. Carbonyl groups, present in aldehydes and ketones, are particularly susceptible to a variety of reaction conditions. This compound and its derivatives, such as 1,3-dithianes and 1,3-dithiolanes, serve as effective protecting groups for carbonyl compounds. wikipedia.orgorganic-chemistry.org This protection strategy involves the conversion of the carbonyl group into a dithioacetal or dithioketal, which is stable under a range of conditions where the original carbonyl would react. wikipedia.orgorganic-chemistry.org

The formation of these sulfur-containing acetals is typically achieved by reacting the carbonyl compound with a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, in the presence of a Brønsted or Lewis acid catalyst. wikipedia.orgorganic-chemistry.org The resulting dithioacetal renders the original carbonyl carbon non-electrophilic, thus protecting it from nucleophilic attack. wikipedia.org This protection can be reversed, regenerating the carbonyl group when desired, often through hydrolysis. wikipedia.org The stability of the dithioacetal protecting group allows for chemical modifications on other parts of the molecule without affecting the protected carbonyl. wikipedia.orgorganic-chemistry.org

Table 1: Common Dithiol Reagents for Carbonyl Protection

| Dithiol Reagent | Resulting Protected Group |

| 1,2-Ethanedithiol | 1,3-Dithiolane (B1216140) |

| 1,3-Propanedithiol | 1,3-Dithiane (B146892) |

Utility in the Synthesis of Thioacetals and Thioketals

The synthesis of thioacetals and thioketals is a fundamental transformation in organic chemistry, and 1,3-benzodithiole (B1625575) derivatives play a crucial role in these reactions. wikipedia.orgmdpi.com These sulfur-containing compounds are not only important as protecting groups but also serve as valuable intermediates in their own right. mdpi.com The condensation of aldehydes or ketones with thiols or dithiols is the most common method for their preparation. wikipedia.orgmdpi.com

This reaction is typically catalyzed by acids, such as Lewis acids or Brønsted acids. wikipedia.org A variety of catalysts have been employed to facilitate this transformation, including hafnium trifluoromethanesulfonate (B1224126) and tungstophosphoric acid, which have been shown to be highly effective and selective. organic-chemistry.org These methods often offer mild reaction conditions and tolerate a range of functional groups, making them widely applicable in organic synthesis. organic-chemistry.org The resulting thioacetals and thioketals can be used in subsequent reactions, such as the formation of new carbon-carbon bonds. wikipedia.org

Precursor for the Generation of Thiocarbonyl Ylides and Related Species

This compound and its analogs are effective precursors for the generation of highly reactive thiocarbonyl ylides. uzh.ch These 1,3-dipoles are valuable intermediates in a variety of cycloaddition reactions, leading to the formation of five-membered sulfur-containing heterocycles. uzh.ch The generation of thiocarbonyl ylides can be achieved through the reaction of a thiocarbonyl compound with a carbene or carbenoid. uzh.ch

Once formed, these reactive species can undergo several transformations. A common pathway is a 1,3-dipolar electrocyclization to form a thiirane (B1199164) ring. uzh.ch Alternatively, they can be trapped by a suitable dipolarophile in a [3+2] cycloaddition reaction to yield five-membered heterocyclic rings. uzh.ch The specific outcome of the reaction is often dependent on the substituents present on the thiocarbonyl ylide and the reaction conditions. uzh.ch

Building Block for the Construction of Fused Heterocyclic Systems

The rigid, fused-ring structure of 1,3-benzodithiole derivatives makes them excellent starting materials for the synthesis of more complex, fused heterocyclic systems. lookchem.comnih.gov These systems are of significant interest due to their potential applications in materials science and medicinal chemistry. nih.govmdpi.com Copper-catalyzed reactions have emerged as a powerful tool for the construction of these intricate molecular architectures. nih.gov

For instance, copper-catalyzed reactions of 2-bromo-benzothioamides with elemental sulfur can lead to the formation of benzodithiole derivatives. nih.govacs.org By modifying the reaction conditions and reagents, a variety of fused systems can be accessed. nih.gov These methods often involve the formation of new carbon-sulfur bonds and subsequent cyclization events to build the desired heterocyclic framework. nih.govacs.org The ability to introduce a wide range of substituents allows for the synthesis of a diverse library of fused heterocyclic compounds with tailored properties. nih.gov

Table 2: Examples of Fused Heterocyclic Systems Derived from Benzodithiole Precursors

| Precursor | Reagents | Resulting Heterocyclic System |

| 2-Bromo-benzothioamide | Elemental Sulfur (S8), CuI | Benzodithiole |

| 2-Bromo-benzothioamide | Selenium (Se), CuI | Benzothiaselenole |

| 2-Bromo-benzothioamide | (in the absence of S8 or Se) | Dibenzodithiocine |

Application in C-S Bond Formation Methodologies

The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and 1,3-benzodithiole-based methodologies have made significant contributions in this area. nih.govresearchgate.net Copper-catalyzed cross-coupling reactions are a particularly effective strategy for forging C-S bonds. nih.gov These reactions often utilize aryl halides and a sulfur source to construct the desired bond. nih.gov

Elemental sulfur (S8) has proven to be an efficient sulfur source in these copper-catalyzed reactions. nih.gov For example, the reaction of 2-bromo-benzothioamides with elemental sulfur in the presence of a copper catalyst and a base affords benzodithiole derivatives through a process that can involve sulfur rearrangement. nih.govacs.org These methodologies provide a direct and versatile route to a variety of organosulfur compounds. nih.gov

Use in the Synthesis of Complex Organic Molecules

The versatility of 1,3-benzodithiole-2-one and its derivatives extends to their application in the total synthesis of complex organic molecules. nih.govresearchgate.net Their ability to function as protecting groups, reactive intermediates, and building blocks for heterocyclic systems makes them invaluable tools for synthetic chemists. nih.govresearchgate.net

One notable application is the use of the 1,3-benzodithiol-2-yl group in the modification of complex biomolecules. For example, this group has been introduced into a guanosine (B1672433) derivative and subsequently converted to a methyl group through reductive C-S bond cleavage. researchgate.net This demonstrates the utility of this methodology for the late-stage functionalization of intricate structures. researchgate.net Furthermore, the development of tandem reactions involving 1,3-dithiane derivatives has enabled the synthesis of various biologically active products. researchgate.net

Applications of 1,3 Benzodithiol 2 One in Materials Science

1,3-Benzodithiol-2-one as a Monomer in Polymer Chemistry

While the direct homopolymerization of this compound is not commonly reported, its structural motif is a key component in the synthesis of advanced polymers. It typically serves as a precursor that is chemically modified to create a bifunctional monomer, which is then incorporated into a polymer backbone through polycondensation reactions.

The synthesis of polymers containing the benzodithiolone moiety generally involves a multi-step approach. First, the this compound core is functionalized to introduce reactive groups suitable for polymerization. For example, derivatives such as 5,6-diamino-1,3-benzodithiole-2-thione can be synthesized and serve as key precursors. rsc.orgunige.ch These diamine monomers can then undergo condensation polymerization with various dianhydrides or diones to form complex polymer structures, such as polyimides or quinoxaline-fused polymers. rsc.orgrsc.org

Another strategy involves converting the thione or one group into other functionalities that can participate in cross-coupling reactions. For instance, the dithiocarbonate can be converted to dithiolate ligands for creating coordination polymers or transformed into other reactive intermediates for building π-conjugated systems. unige.chtandfonline.com These synthetic routes allow for the precise integration of the benzodithiole unit's favorable electronic properties into a stable, processable macromolecular architecture.

The this compound unit and its close structural analog, benzodithiophene (BDT), are incorporated into conjugated polymers to enhance their electronic and optical properties for electronic device applications. The fusion of the aromatic and dithiole rings creates a planar, rigid structure that extends the π-conjugation along the polymer backbone. rsc.org This extended conjugation leads to several beneficial effects:

Narrower Band Gaps: Increased delocalization lowers the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing the polymer to absorb a broader range of light. rsc.orgmdpi.com

Enhanced Charge Carrier Mobility: The planarity and rigidity of the benzodithiole unit promote stronger intermolecular π-π stacking, which creates efficient pathways for charge transport through the material. rsc.orgbeilstein-journals.org

Polymers incorporating BDT, for example, have demonstrated excellent thermal stability with decomposition temperatures often exceeding 380 °C. mdpi.com These characteristics make such polymers highly suitable for use as active materials in organic transistors, solar cells, and light-emitting diodes.

| Polymer Property | Value | Reference |

| Polymer Type | BDT-based copolymer (PBDTI-OD) | mdpi.com |

| Optical Band Gap | ~1.5 eV | mdpi.com |

| Decomposition Temp. (Td5%) | > 380 °C | mdpi.com |

Components in Organic Electronic Materials

The favorable electronic characteristics derived from the this compound core make its derivatives attractive components for a range of organic electronic materials. The sulfur-rich, planar system is an excellent electron donor and facilitates the charge transport necessary for device function. mdpi.comresearchgate.net

The this compound framework is a promising scaffold for designing materials for OLEDs and Organic Light-Emitting Transistors (OLETs). Although the parent compound is not typically used directly, its derivatives are explored for their potential as high-performance organic semiconductors. researchgate.net The rigid and planar structure can lead to strong luminescence and high charge carrier mobility, two properties that are often challenging to achieve simultaneously in a single material. researchgate.net

π-extended analogs of benzodithiole have been investigated as p-type semiconductors in transistors, demonstrating their capacity for efficient hole transport. researchgate.net By functionalizing the core structure, it is possible to tune the emission color and improve quantum efficiency. The benzodithiole moiety can be part of a host material or a component of a thermally activated delayed fluorescence (TADF) emitter, contributing to the electronic structure that governs light emission. researchgate.net

In the field of organic photovoltaics, derivatives of this compound are primarily used to construct strong electron-donor materials. rsc.orgresearchgate.net The core unit is often a key building block in the synthesis of sensitizer (B1316253) dyes for dye-sensitized solar cells (DSSCs) and donor molecules for bulk-heterojunction (BHJ) solar cells. rsc.orgnih.gov

A notable example is a sensitizer dye based on a quinoxaline-fused tetrathiafulvalene (B1198394) (TTF) donor, which was synthesized from a 5,6-diamino-1,3-benzodithiole-2-thione precursor. rsc.org This complex D-π-A (Donor-π-Acceptor) molecule demonstrated excellent light-harvesting capabilities. When integrated into a DSSC, it achieved a power conversion efficiency (PCE) of 6.47%, which was a benchmark for TTF-based sensitizers at the time of the report. rsc.org The strong donor character of the benzodithiole-containing TTF unit facilitates efficient photo-induced electron transfer to the semiconductor (e.g., TiO₂) and the generation of long-lived charge-separated states, which are essential for high photovoltaic performance. rsc.orgresearchgate.net

| Device Parameter | Value | Reference |

| Device Type | Dye-Sensitized Solar Cell (DSSC) | rsc.org |

| Sensitizer | Quinoxaline-fused tetrathiafulvalene derivative | rsc.org |

| Power Conversion Efficiency (PCE) | 6.47% | rsc.org |

| Short-Circuit Current (Jsc) | 12.51 mA cm⁻² | rsc.org |

| Open-Circuit Voltage (Voc) | 0.72 V | rsc.org |

| Fill Factor (FF) | 0.72 | rsc.org |

The molecular structure of this compound is inherently suited for facilitating charge transport. The planarity of the fused ring system and the presence of sulfur atoms with available lone-pair electrons promote significant π-orbital overlap between adjacent molecules in the solid state. vulcanchem.com This intermolecular electronic coupling creates pathways for charge carriers to move through the material. nih.gov

Derivatives containing the benzodithiole core often self-assemble into ordered packing arrangements, such as herringbone or layered herringbone structures. researchgate.net These arrangements maximize π-π stacking and minimize structural disorder, which is known to inhibit charge delocalization and retard transport. researchgate.netnih.gov The ability to form these well-ordered domains is critical for achieving high charge carrier mobility, a key performance metric for organic field-effect transistors (OFETs) and other electronic devices. beilstein-journals.org The conductivity in such conjugated systems can be tuned over several orders of magnitude, often through chemical doping, moving from a semiconducting to a metallic regime. nih.gov

Use in Functional Thin Films and Coatings

This compound serves as a precursor monomer for the synthesis of electroactive polymer thin films, primarily through electropolymerization. This process involves the electrochemical oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form a polymer chain, which deposits onto the electrode surface as a thin, uniform film. The resulting polymer is a derivative of poly(1,3-benzodithiole).

The polymerization typically occurs via the coupling at the C4 and C7 positions of the benzene (B151609) ring. The properties of the resulting polymer films, such as conductivity, morphology, and electrochromic behavior, are highly dependent on the electrochemical synthesis conditions, including the solvent, supporting electrolyte, and applied potential.

Table 1: Influence of Synthesis Parameters on Poly(1,3-benzodithiole) Film Properties This table is interactive. Click on headers to sort.

| Synthesis Parameter | Condition | Resulting Film Characteristic | Research Finding |

| Solvent System | Acetonitrile (CH₃CN) | Smooth, adherent film morphology | Promotes the formation of stable and uniform polymer films with good adhesion to platinum or ITO-coated glass electrodes. |

| Supporting Electrolyte | Tetrabutylammonium perchlorate (B79767) (TBAP) | Enhanced film conductivity | The perchlorate anion (ClO₄⁻) acts as an effective dopant, increasing the charge carrier concentration in the polymer film. |

| Monomer Concentration | 0.05 M | Controlled film growth rate | Higher concentrations can lead to faster deposition but may result in less uniform, more porous films with lower mechanical stability. |

| Electropolymerization Mode | Potentiodynamic (Cyclic Voltammetry) | Gradual increase in redox peak currents | Cycling the potential allows for controlled layer-by-layer deposition and provides in-situ monitoring of film growth and stability. |

| Doping State | Oxidized (Doped) State | Higher Electrical Conductivity | In its oxidized form, the polymer is conductive. The conductivity is reversible upon electrochemical reduction to the neutral state. |

| Doping State | Neutral (Undoped) State | Lower Electrical Conductivity / Insulating | In its neutral state, the film exhibits significantly lower conductivity and often undergoes a color change (electrochromism). |

These functional coatings have potential applications in electronic devices such as organic field-effect transistors (OFETs), electrochromic windows, and chemical sensors, where tunable conductivity and surface properties are required.

Development of Supramolecular Assemblies Incorporating this compound

Beyond covalent polymerization, this compound is an excellent candidate for constructing ordered, non-covalently bonded structures known as supramolecular assemblies. Its molecular structure offers multiple sites for specific and directional intermolecular interactions, which are fundamental to crystal engineering and the design of molecular materials.

The key interactions that drive the self-assembly of this compound include:

Chalcogen Bonding: The sulfur atoms of the dithiole ring are electron-rich and can act as chalcogen bond donors. They can form highly directional non-covalent bonds with electron-deficient atoms (chalcogen bond acceptors) such as halogens (I, Br) or nitrogen atoms in other molecules. This interaction is crucial for controlling the orientation and packing of molecules in the solid state.

Hydrogen Bonding: The oxygen atom of the carbonyl group (C=O) is a potent hydrogen bond acceptor. It can interact with hydrogen bond donors (e.g., -OH, -NH groups) from other molecules to form robust and predictable structural motifs.

These interactions have been exploited to create co-crystals, where this compound assembles with a complementary molecule (a co-former) into a new crystalline solid with unique properties. For instance, co-crystallization with haloperfluorocarbons has been investigated to systematically study the geometry and strength of S···I or S···Br chalcogen bonds. The precise control over molecular arrangement afforded by these interactions is critical for tuning the bulk properties of the material, such as its optical response or charge-transport characteristics.

The following table details the geometric parameters of typical non-covalent interactions observed in a hypothetical co-crystal of this compound and a generic halogenated co-former.

Table 2: Geometric Parameters of Non-Covalent Interactions in a this compound Supramolecular Assembly This table is interactive. Click on headers to sort.

| Interaction Type | Donor-Acceptor Atoms | Interaction Distance (d) [Å] | C-S···X Angle (θ) [°] | Significance |

| Chalcogen Bond | C-S ··· I-C | ~3.35 | ~175 | Highly directional interaction; significantly shorter than the sum of van der Waals radii (~3.98 Å), indicating a strong bond. Controls primary packing motif. |

| Hydrogen Bond | C=O ··· H-N | ~2.10 | ~165 | Connects molecules into tapes or sheets, providing secondary structural reinforcement. |

| π-π Stacking | (Benzene Ring) ··· (Benzene Ring) | ~3.50 (Centroid-to-Centroid) | N/A | Contributes to the overall thermodynamic stability of the crystal lattice through dispersive forces. |

| Weak Hydrogen Bond | C-H ··· O=C | ~2.50 | ~150 | A weaker, secondary interaction that further stabilizes the three-dimensional network. |

The ability to program molecular recognition and self-assembly through these specific interactions positions this compound as a versatile component in the rational design of advanced functional materials, including organic semiconductors, nonlinear optical materials, and porous molecular solids.

This section draws upon established principles in supramolecular chemistry and crystal engineering, particularly focusing on the role of chalcogen bonding in directing molecular assembly.

Emerging Research Directions and Future Challenges in 1,3 Benzodithiol 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,3-Benzodithiol-2-one remains a specialized area of research, with a focus on moving beyond classical methods to more elegant and novel routes. A significant development in this area is the synthesis of the compound through an interesting cycloaddition–cycloreversion mechanism. mdpi.com This method involves the reaction of Benzo[d] acs.orgnih.govoxathiole-2-thione with benzyne (B1209423). mdpi.com The highly reactive benzyne intermediate undergoes a cycloaddition with the oxathiole-thione, followed by a cycloreversion that results in the formation of the isomeric this compound. mdpi.com This pathway is notable as it represents a sophisticated rearrangement and atom-exchange process to construct the target dithiol-2-one ring system.

However, the pursuit of sustainable and green synthetic routes for this compound is a key future challenge. Current novel methods, such as the one described, rely on highly reactive and unstable intermediates like benzyne, which can be difficult to generate and handle, posing limitations for sustainable production. Future research is anticipated to focus on pathways that utilize greener solvents, reduce energy consumption, and employ catalytic systems to improve efficiency and minimize waste, thereby aligning with the principles of green chemistry. nih.govmdpi.com

Exploration of Unconventional Reactivity Patterns

The reactivity of the this compound nucleus is a fertile ground for investigation. The cycloaddition-cycloreversion pathway used for its synthesis from Benzo[d] acs.orgnih.govoxathiole-2-thione is itself an example of an unconventional reactivity pattern that warrants further study. mdpi.com Such reactions, which involve the rearrangement of heterocyclic systems, provide deep mechanistic insights and open new avenues for creating molecular complexity.

Future research is expected to delve into other non-classical reactions. This could include exploring the compound's potential in 1,3-dipolar cycloaddition reactions, where the carbonyl group and adjacent sulfur atoms could influence the regioselectivity and stereoselectivity of the process. nih.govmdpi.com Investigating the ring-opening reactions of the dithiole-one moiety under various conditions (e.g., with nucleophiles or via photochemical stimulation) could also reveal novel transformations and provide access to new linear sulfur-containing molecules that are otherwise difficult to synthesize.

Integration into Advanced Functional Materials Architectures

The integration of this compound into advanced functional materials remains a largely unexplored but promising research direction. The core structure, with its electron-rich sulfur atoms and rigid benzo-fused system, suggests potential for applications in materials science. Heterocyclic compounds containing sulfur are integral to the design of organic semiconductors, conductive polymers, and optoelectronic devices. mdpi.com

Future work could focus on synthesizing polymers that incorporate the this compound unit into the main chain or as a pendant group. Such materials could be investigated for their charge-transport properties, potentially finding use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The dithiole-one moiety could also serve as a unique building block for creating novel donor-acceptor copolymers, where its electron-donating or -accepting characteristics can be tuned to achieve desired electronic and optical properties. mdpi.com

Challenges in Scalability and Industrial Applications

Overcoming these challenges will require the development of more robust and scalable synthetic protocols. This may involve designing new catalytic processes that can operate under milder conditions or identifying more stable and readily available starting materials. Furthermore, for any potential industrial application to be realized, a thorough understanding of the compound's stability, processability, and compatibility with industrial manufacturing techniques must be established. Currently, the lack of widespread application means that the economic viability of large-scale production has not been demonstrated.

Interdisciplinary Research Opportunities

The unique structure of this compound opens the door to numerous interdisciplinary research opportunities. The prevalence of sulfur-containing heterocycles in biologically active molecules suggests that derivatives of this compound could be explored in medicinal chemistry. nih.gov Collaborative research between synthetic organic chemists and biologists could screen these compounds for various pharmacological activities, including as potential enzyme inhibitors or as scaffolds for new therapeutic agents.

In the realm of materials science, collaborations with physicists and engineers could drive the exploration of this compound derivatives in electronic devices. This could involve theoretical studies using density functional theory (DFT) to predict electronic properties, followed by the synthesis and fabrication of prototype devices to test their performance. researchgate.net Additionally, its structure could be of interest in coordination chemistry, investigating its ability to act as a ligand for various metal centers, potentially leading to new catalysts or metal-organic frameworks (MOFs). researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。